molecular formula C10H9F6N B164688 (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine CAS No. 127733-40-8

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Cat. No.: B164688
CAS No.: 127733-40-8
M. Wt: 257.18 g/mol
InChI Key: PFVWEAYXWZFSSK-YFKPBYRVSA-N
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Description

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the use of engineered ketoreductases (KREDS) for the highly enantiospecific reduction of prochiral ketones . This process can be carried out using whole microbial cells or isolated enzymes, and the reaction conditions often include the use of specific cofactors and controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes utilizing immobilized enzymes to enhance the efficiency and yield of the desired enantiomer. The use of continuous flow reactors and advanced purification techniques ensures the high purity and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the amine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired selectivity and yield.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is unique due to its chiral nature and the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in asymmetric synthesis and catalysis.

Properties

IUPAC Name

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVWEAYXWZFSSK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363693
Record name (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127733-40-8
Record name (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The crude product of 1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane obtained in Example 1-4 was added with palladium-fibroin (18 mg) and methanol (6 mL), and after the atmosphere was replaced with hydrogen, the mixture was stirred at room temperature. After stirring over 1 hour, the reaction mixture was filtered through Celite, and concentrated, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1) to obtain 58.9 mg of α-[3,5-bis(trifluoromethyl)phenyl]ethylamine as colorless oil.
[Compound]
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Synthesis routes and methods II

Procedure details

The resulting 1-[3,5-bis(trifluoromethyl)phenyl]ethyl azide (crude product: 111.5 mg) was dissolved in methanol (6 mL) and the solution was added with palladium-fibroin (18 mg) for hydrogen substitution, and then the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through Celite, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1) to obtain 77.6 mg of 1-[3,5-bis(trifluoromethyl)phenyl]ethylamine as colorless oil (yield: 91%, for 2 steps).
Name
1-[3,5-bis(trifluoromethyl)phenyl]ethyl azide
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111.5 mg
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reactant
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6 mL
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